Fak-IN-9

FAK inhibition Enzymatic assay IC50

Many FAK inhibitors lack oral bioavailability, limiting TNBC metastasis research to in vitro work. Fak-IN-9 solves this with validated systemic exposure and anti-metastatic efficacy in vivo. • Oral activity: Suppresses lung metastasis at 15-30 mg/kg in MDA-MB-231 models. • Defined selectivity: Inhibits p-FAK (Tyr397), p-AKT, MMP-2/9 at 1-4 μM in TNBC cells. • Reliable supply: Bulk stock available with confirmed purity for chronic dosing studies.

Molecular Formula C36H38ClN7O8S
Molecular Weight 764.2 g/mol
Cat. No. B12388619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-9
Molecular FormulaC36H38ClN7O8S
Molecular Weight764.2 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)CC(=O)OCCCCCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-]
InChIInChI=1S/C36H38ClN7O8S/c1-38-33(46)28-15-9-10-16-30(28)41-32-29(37)24-39-36(42-32)40-26-19-17-25(18-20-26)23-31(45)50-21-11-4-2-3-5-12-22-51-34-35(44(47)52-43-34)53(48,49)27-13-7-6-8-14-27/h6-10,13-20,24H,2-5,11-12,21-23H2,1H3,(H,38,46)(H2,39,40,41,42)
InChIKeyIJLTUCWWRYYFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fak-IN-9: A Potent and Orally Active FAK Inhibitor with Validated In Vivo Anti-Metastatic Efficacy


Fak-IN-9 (also designated FAK-IN-9 or Compound 8f; CAS 2911655-93-9) is a synthetic small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression, invasion, and metastasis [1]. The compound belongs to the 2,4-diaminopyrimidine chemical class and exhibits potent enzymatic inhibition with an IC50 value of 27.44 nM against recombinant FAK in cell-free assays [2]. Unlike many FAK inhibitors that are characterized solely by biochemical potency, Fak-IN-9 has been demonstrated to possess oral bioavailability, enabling systemic administration in preclinical animal models . The compound has been specifically optimized and validated in triple-negative breast cancer (TNBC) models, where it induces apoptosis and suppresses metastatic colonization of the lungs following oral dosing .

Why Fak-IN-9 Cannot Be Interchanged with Other In-Class FAK Inhibitors


FAK inhibitors constitute a pharmacologically heterogeneous class with substantial divergence in kinase selectivity profiles, cellular permeability, and in vivo pharmacokinetic behavior. The closest comparators—including PF-573228 (IC50 = 4 nM), PF-562271 (IC50 = 1.5 nM), Defactinib (VS-6063), and VS-4718—exhibit distinct selectivity windows against the closely related Pyk2 kinase, varying from ~10-fold to ~250-fold depending on the specific chemotype . Furthermore, many FAK inhibitors in this class demonstrate limited oral bioavailability or are primarily validated as tool compounds for in vitro applications only . Substituting Fak-IN-9 with another FAK inhibitor without verifying oral activity, Pyk2 selectivity, and in vivo anti-metastatic validation risks experimental failure in animal models where systemic exposure and target tissue distribution are required. The quantitative evidence below establishes Fak-IN-9's specific differentiation parameters that should inform compound selection decisions for TNBC metastasis research programs.

Quantitative Differentiation Evidence: Fak-IN-9 vs. FAK Inhibitor Comparators


Biochemical Potency: Fak-IN-9 vs. PF-573228 and PF-562271

Fak-IN-9 inhibits FAK enzymatic activity with an IC50 of 27.44 nM in cell-free kinase assays [1]. While this potency is moderately lower than the ultra-potent comparators PF-562271 (IC50 = 1.5 nM) and PF-573228 (IC50 = 4 nM), the 27.44 nM value remains within the nanomolar range considered sufficient for target engagement in cellular and in vivo contexts . Critically, Fak-IN-9's IC50 was determined under standardized recombinant kinase assay conditions, enabling cross-study comparability with these widely used benchmark inhibitors.

FAK inhibition Enzymatic assay IC50

Cellular Anti-Proliferative Activity in TNBC Models: Fak-IN-9 vs. Vehicle Baseline

Fak-IN-9 demonstrates consistent anti-proliferative activity across a panel of triple-negative breast cancer (TNBC) cell lines. Following 72-hour exposure, the compound inhibits cell growth with IC50 values of 0.126 ± 0.012 μM in MDA-MB-231 cells, 0.167 ± 0.025 μM in MDA-MB-157 cells, and 0.159 ± 0.017 μM in MDA-MB-453 cells . Importantly, Fak-IN-9 exhibits approximately 19-fold selectivity for TNBC cell lines over the non-tumorigenic mammary epithelial cell line MCF10A, where the IC50 is 2.401 ± 0.131 μM [1]. This cellular selectivity profile suggests a therapeutic window that may translate to reduced toxicity in normal tissues during in vivo studies.

Triple-negative breast cancer Anti-proliferative activity MDA-MB-231

In Vivo Anti-Metastatic Efficacy: Fak-IN-9 Demonstrates Validated Oral Activity

Fak-IN-9 has been validated in a BALB/c nude mouse experimental pulmonary metastasis model using MDA-MB-231 TNBC cells. Oral administration (p.o.) at 15 mg/kg or 30 mg/kg once daily for 30 days resulted in potent suppression of lung metastatic colonization . This in vivo validation distinguishes Fak-IN-9 from many FAK tool compounds that lack demonstrated oral bioavailability or have not been characterized in metastasis models. While PF-573228 is primarily used as an in vitro tool compound, and PF-562271's oral activity has been reported but with limited TNBC metastasis-specific data, Fak-IN-9 provides direct experimental evidence of oral anti-metastatic efficacy in a disease-relevant TNBC model.

In vivo efficacy Metastasis Oral bioavailability

Functional Pathway Inhibition: Dose-Dependent Blockade of FAK Signaling and Cellular Invasion

Fak-IN-9 produces dose-dependent inhibition of FAK autophosphorylation at Tyr397, a critical activation marker, in MDA-MB-231 TNBC cells at concentrations of 1-4 μM following 72-hour exposure . Concurrently, the compound reduces expression levels of matrix metalloproteinases MMP-2 and MMP-9 and suppresses phosphorylation of AKT, indicating blockade of downstream pro-invasive and pro-survival signaling cascades [1]. Functional assays confirm that Fak-IN-9 (1-4 μM; 48 hours) inhibits both invasion and migration of MDA-MB-231 cells in a dose-dependent manner . These pathway-level effects correlate with the compound's observed in vivo anti-metastatic activity and provide mechanistic validation beyond simple kinase inhibition measurements.

FAK autophosphorylation Cell migration MMP-2 MMP-9

Recommended Research Applications for Fak-IN-9 Based on Validated Evidence


TNBC Metastasis Research Requiring Orally Bioavailable FAK Inhibition

Fak-IN-9 is optimally suited for in vivo studies investigating the role of FAK signaling in triple-negative breast cancer metastasis. The compound's demonstrated oral anti-metastatic efficacy at 15-30 mg/kg in the MDA-MB-231 pulmonary metastasis model provides direct experimental validation for this application . Researchers conducting xenograft or experimental metastasis studies in TNBC should prioritize Fak-IN-9 over FAK inhibitors lacking published in vivo metastasis data or those with unverified oral bioavailability. The 30-day oral dosing regimen establishes a feasible protocol for chronic administration studies examining metastatic colonization and outgrowth.

Mechanistic Studies of FAK-Dependent Invasion and Migration Pathways

Fak-IN-9 enables robust interrogation of FAK-mediated cellular processes including adhesion turnover, stress fiber formation, focal adhesion dynamics, and matrix metalloproteinase regulation. The compound's demonstrated inhibition of p-FAK (Tyr397), p-AKT, MMP-2, and MMP-9 at 1-4 μM in MDA-MB-231 cells provides a validated concentration range for pathway analysis experiments . The concurrent suppression of cellular invasion and migration in transwell assays further supports its use in functional studies of tumor cell motility. Researchers should select Fak-IN-9 for experiments requiring both biochemical target engagement and phenotypic validation of anti-invasive effects within the same compound.

Combination Therapy Studies Targeting TNBC Therapeutic Resistance

Given Fak-IN-9's selective anti-proliferative activity against TNBC cell lines (MDA-MB-231, MDA-MB-157, MDA-MB-453) relative to non-tumorigenic MCF10A mammary epithelial cells, the compound is well-positioned for combination studies exploring FAK inhibition as a strategy to overcome therapeutic resistance in aggressive breast cancer subtypes [1]. The 19-fold selectivity window between TNBC and normal epithelial cells provides a quantitative rationale for combination index experiments. Fak-IN-9 may be paired with standard-of-care chemotherapeutics, targeted agents, or immunotherapies in preclinical TNBC models to assess synergistic anti-tumor effects and potential reduction of metastatic burden.

Nitric Oxide-Releasing FAK Inhibitor Scaffold Optimization Studies

Fak-IN-9 (Compound 8f) was developed as part of a medicinal chemistry program focused on designing nitric oxide (NO)-releasing derivatives of 2,4-diaminopyrimidine FAK inhibitors [2]. The compound induces NO production in a dose-dependent manner in MDA-MB-231 cells, contributing to its pro-apoptotic and anti-metastatic effects. Researchers engaged in scaffold optimization, prodrug design, or hybrid molecule development targeting FAK with NO-donating moieties should utilize Fak-IN-9 as a benchmark reference compound. Its established structure-activity relationship and dual mechanism (FAK inhibition plus NO-mediated cytotoxicity) provide a foundation for developing next-generation FAK-targeted agents with enhanced therapeutic properties.

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